

What is Hydroxy-PEG4-methyl ester

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Compound of Interest

Compound Name: *Hydroxy-PEG4-methyl ester*

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An In-depth Technical Guide to **Hydroxy-PEG4-methyl ester**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-PEG4-methyl ester is a discrete polyethylene glycol (dPEG®) derivative that serves as a fundamental building block in bioconjugation and drug development. It is a hydrophilic linker characterized by a precise chain length of four ethylene glycol units, bookended by a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. This defined structure ensures batch-to-batch consistency and predictable physicochemical properties, which are critical for therapeutic applications. The hydroxyl group offers a versatile handle for further chemical modification, while the methyl ester provides a less reactive, yet functional, conjugation point. This guide details the core properties, mechanisms, and field-proven applications of **Hydroxy-PEG4-methyl ester**, providing the technical insights necessary for its effective implementation in areas such as antibody-drug conjugate (ADC) development, nanoparticle functionalization, and the pharmacokinetic enhancement of biologics and small molecules.

Introduction: The Role of Discrete PEG Linkers in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for improving the therapeutic index of drugs.[1] PEGylation can enhance drug solubility, increase systemic circulation time, and reduce immunogenicity.[1][2][3] While traditional PEG reagents are polymeric mixtures with a distribution of chain lengths, discrete PEGs (dPEGs®) are single molecular weight compounds.[3] This homogeneity is crucial for producing consistent conjugates with predictable pharmacokinetic and safety profiles, a non-negotiable requirement in modern drug development.

Hydroxy-PEG4-methyl ester emerges as a key player in this field. It is a heterobifunctional linker, meaning it possesses two different reactive ends, allowing for sequential and controlled chemical modifications.[4] Its defined structure and hydrophilicity make it an invaluable tool for scientists seeking to rationally design complex bioconjugates.

Core Chemical Properties

Understanding the fundamental characteristics of **Hydroxy-PEG4-methyl ester** is essential for its successful application. The molecule consists of a flexible, hydrophilic tetraethylene glycol spacer, which imparts water solubility to the parent molecule and any subsequent conjugate.[1][4]

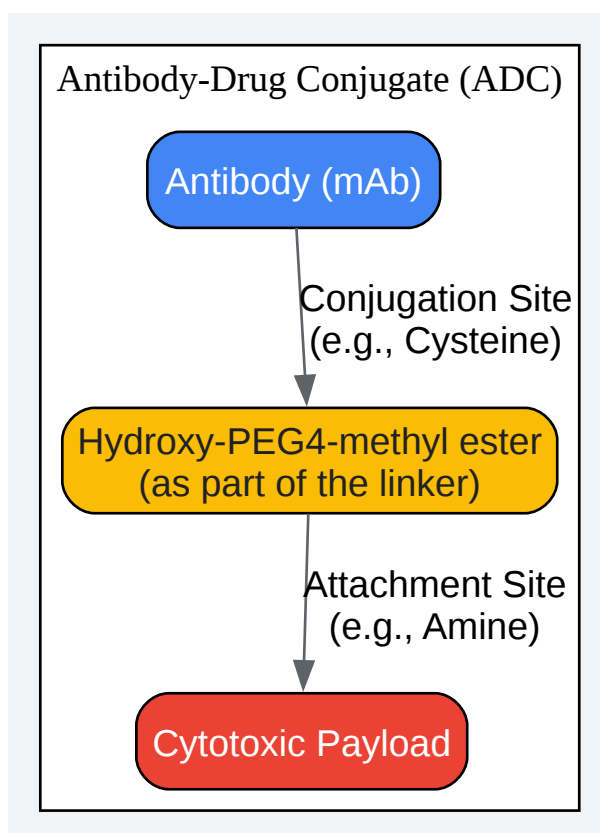
Physicochemical Data

The quantitative data for **Hydroxy-PEG4-methyl ester** are summarized below. These values are critical for stoichiometric calculations in reaction protocols and for the analytical characterization of its conjugates.

Property	Value	Source
Synonym	Hydroxy-PEG4-methyl acetate	[5]
Molecular Formula	C ₁₁ H ₂₂ O ₇	[5]
Molecular Weight	266.29 g/mol	[5]
Purity	Typically ≥95%	[1]
Appearance	Colorless to pale yellow liquid/oil	[6]
Solubility	Soluble in water and most organic solvents	[6]
Storage	Store at -20°C, desiccated	[6]

Chemical Structure

The structure of **Hydroxy-PEG4-methyl ester** is defined by its two terminal functional groups.

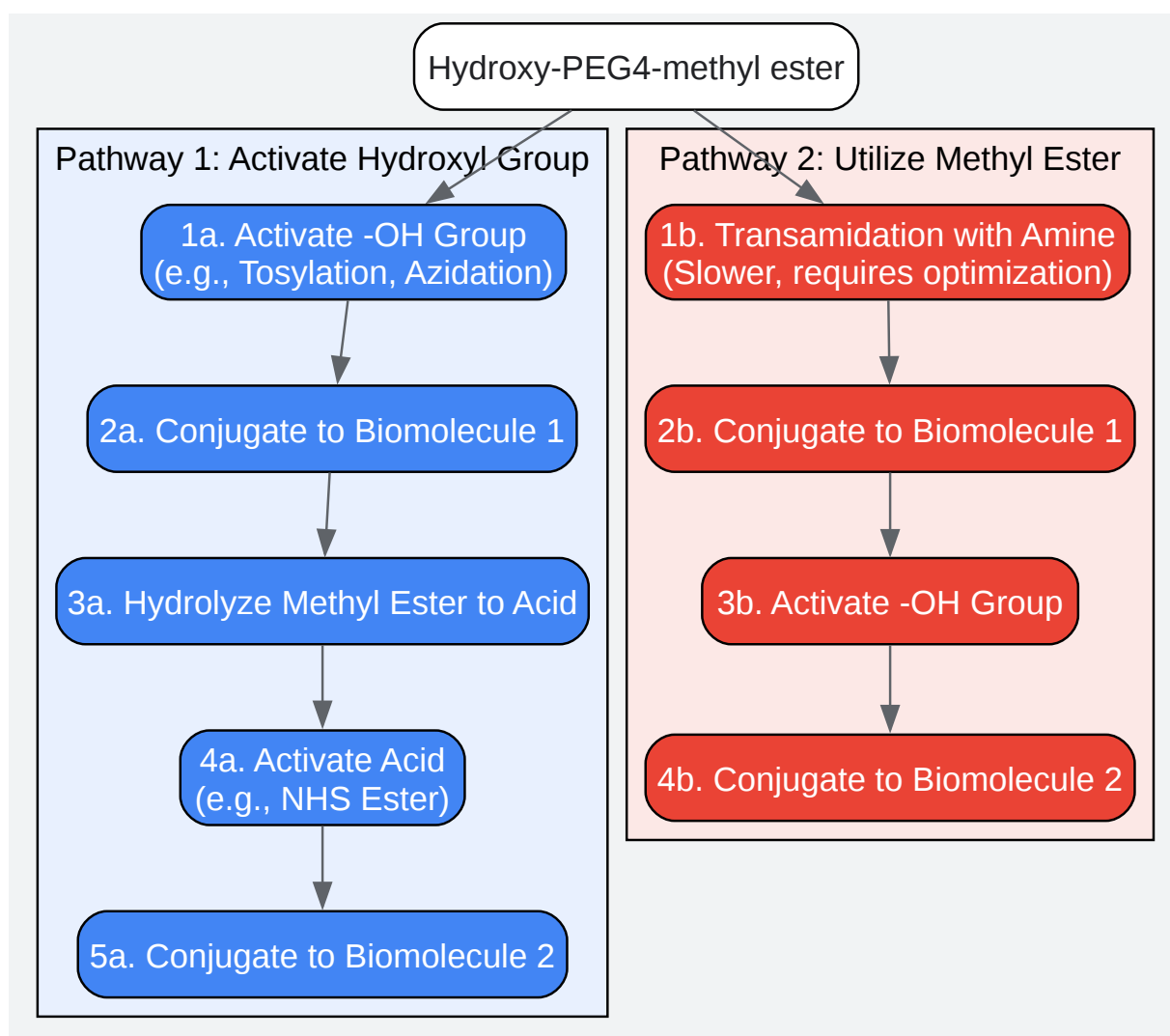


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Caption: Role of a PEG linker in an ADC construct.

General Conjugation Strategies

The utility of **Hydroxy-PEG4-methyl ester** stems from the differential reactivity of its two ends. A typical workflow involves modifying one end while the other remains protected or unreactive, followed by the second conjugation step.



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Caption: General conjugation workflows for **Hydroxy-PEG4-methyl ester**.

Experimental Protocols & Methodologies

The following protocols are generalized procedures. Causality: It is imperative to recognize that reaction conditions, such as stoichiometry, solvent, temperature, and pH, must be empirically optimized for each specific biomolecule and application to ensure high yield and purity.

Protocol 1: Conversion of Hydroxyl to Azide for Click Chemistry

This protocol describes the conversion of the terminal hydroxyl group to an azide, creating an azide-PEG4-methyl ester. The azide is a highly versatile functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).

Self-Validation: The success of this reaction must be validated by techniques like NMR (disappearance of the hydroxyl proton signal and appearance of new signals) or Mass Spectrometry (confirming the expected mass increase) before proceeding to the next step.

- Materials:
 - **Hydroxy-PEG4-methyl ester**
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
 - Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
 - Sodium azide (NaN_3)
 - Anhydrous Dimethylformamide (DMF)
 - Saturated sodium bicarbonate solution
 - Brine solution
 - Anhydrous sodium sulfate or magnesium sulfate
- Step-by-Step Methodology:

- Mesylation/Tosylation: Dissolve **Hydroxy-PEG4-methyl ester** (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride.
- Cool the solution to 0°C in an ice bath.
- Add TEA (1.5 eq.) followed by the dropwise addition of MsCl (1.2 eq.).
- Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate mesylate/tosylate.
- Azidation: Dissolve the crude mesylate/tosylate intermediate in anhydrous DMF.
- Add sodium azide (3-5 eq.). Causality: A large excess of sodium azide is used to drive the S_N2 reaction to completion.
- Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor by TLC.
- After cooling, dilute the mixture with water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify the final Azido-PEG4-methyl ester product using silica gel column chromatography.

Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol details the conversion of the methyl ester to a carboxylic acid, which is a common precursor for forming activated esters (like NHS esters) for subsequent amine coupling. [7]

Self-Validation: Reaction completion should be confirmed by HPLC or LC-MS. The product will have a different retention time and a mass corresponding to the hydrolyzed acid.

- Materials:
 - **Hydroxy-PEG4-methyl ester**
 - Tetrahydrofuran (THF) and Water
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (e.g., 1 M aqueous solution)
 - Hydrochloric acid (HCl) (e.g., 1 M aqueous solution)
- Step-by-Step Methodology:
 - Dissolve the **Hydroxy-PEG4-methyl ester** in a mixture of THF and water (e.g., a 3:1 or 4:1 ratio).
 - Add a solution of LiOH (1.5-2.0 eq.) to the mixture.
 - Stir the reaction at room temperature for 1-4 hours. Causality: The rate of hydrolysis is dependent on pH and temperature; monitor the reaction closely by TLC or HPLC to avoid potential side reactions. [6] 4. Once hydrolysis is complete, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl. Causality: Protonation of the carboxylate salt is necessary to render the carboxylic acid product extractable into an organic solvent.
 - Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the Hydroxy-PEG4-acid. The product can be used directly or purified further if necessary.

Conclusion and Future Outlook

Hydroxy-PEG4-methyl ester is a powerful and versatile chemical tool for the advanced design of therapeutics and diagnostics. Its well-defined structure overcomes the limitations of polydisperse PEGs, offering precision and reproducibility. The dual functionality of the hydroxyl and methyl ester groups, combined with the beneficial properties of the hydrophilic PEG spacer, provides a robust platform for developing next-generation bioconjugates, including ADCs, PEGylated proteins, and functionalized nanoparticles. A thorough, mechanism-based understanding of its reactivity and careful optimization of experimental protocols are paramount to harnessing its full potential in the laboratory and the clinic.

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